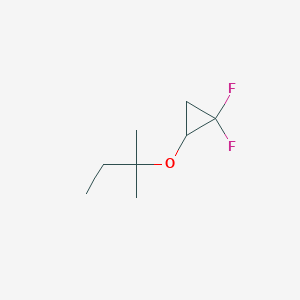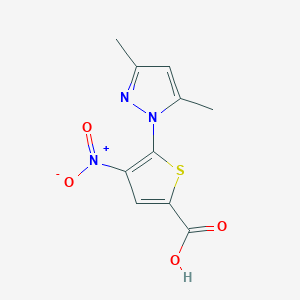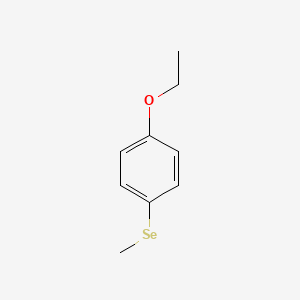
2-Fluoro-3-hydroxy-2-(hydroxymethyl)-1-(4-methylphenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-hydroxy-2-(hydroxymethyl)-1-(4-methylphenyl)-1-propanone is an organic compound with a complex structure that includes a fluorine atom, hydroxyl groups, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-hydroxy-2-(hydroxymethyl)-1-(4-methylphenyl)-1-propanone typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable precursor, followed by hydroxylation and the introduction of the methylphenyl group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-hydroxy-2-(hydroxymethyl)-1-(4-methylphenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce various alcohols.
Scientific Research Applications
2-Fluoro-3-hydroxy-2-(hydroxymethyl)-1-(4-methylphenyl)-1-propanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-hydroxy-2-(hydroxymethyl)-1-(4-methylphenyl)-1-propanone involves its interaction with molecular targets, such as enzymes or receptors. The presence of the fluorine atom and hydroxyl groups can influence its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-hydroxy-1-(4-methylphenyl)-1-propanone: Lacks the hydroxymethyl group.
3-Hydroxy-2-(hydroxymethyl)-1-(4-methylphenyl)-1-propanone: Lacks the fluorine atom.
2-Fluoro-3-hydroxy-1-(4-methylphenyl)-1-butanone: Has a different alkyl chain length.
Uniqueness
2-Fluoro-3-hydroxy-2-(hydroxymethyl)-1-(4-methylphenyl)-1-propanone is unique due to the combination of its functional groups, which can confer specific chemical and biological properties
Properties
CAS No. |
58089-67-1 |
|---|---|
Molecular Formula |
C11H13FO3 |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
2-fluoro-3-hydroxy-2-(hydroxymethyl)-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C11H13FO3/c1-8-2-4-9(5-3-8)10(15)11(12,6-13)7-14/h2-5,13-14H,6-7H2,1H3 |
InChI Key |
LSUOCGBKFPJUTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(CO)(CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


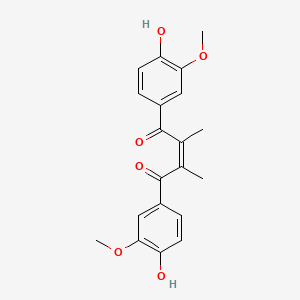
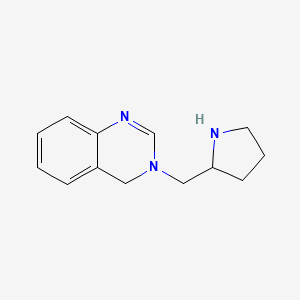
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13947515.png)
![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid](/img/structure/B13947523.png)



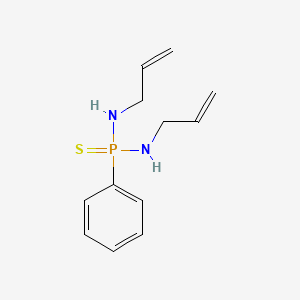
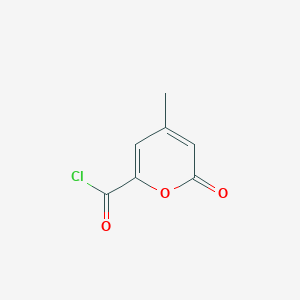
![8-Benzyl-2-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13947547.png)
![2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13947553.png)
